molecular formula C4H3ClN4O6S B2975279 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride CAS No. 1803595-58-5

1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride

Cat. No. B2975279
CAS RN: 1803595-58-5
M. Wt: 270.6
InChI Key: COJANQMQZQHRCH-UHFFFAOYSA-N
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Description

“1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1803595-58-5 . It has a molecular weight of 270.61 . The IUPAC name for this compound is 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for “1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride” is 1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

1-Methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride is utilized in the synthesis of pyrazole derivatives, which are known for their antimicrobial properties . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal medications.

Agriculture: Pesticide Development

In agriculture, this compound’s derivatives are explored for their use in creating pesticides . The dinitro and sulfonyl functional groups can be reactive towards certain pests, offering a way to protect crops from infestations.

Material Science: Energetic Materials

The reactivity of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride makes it a candidate for designing energetic materials . These materials are crucial in various applications, including explosives and propellants, where controlled energy release is required.

Chemical Synthesis: Catalysts

This chemical serves as a building block in synthesizing heterocyclic compounds, which are valuable in chemical synthesis . Its derivatives can act as catalysts, promoting various chemical reactions, which is essential in industrial chemistry for producing a wide range of chemicals.

Environmental Science: Eco-Friendly Protocols

The compound’s derivatives are part of eco-friendly protocols due to their non-toxic, thermally stable, and cost-effective attributes . This makes them suitable for green chemistry applications, aiming to reduce or eliminate the use and generation of hazardous substances.

Biochemistry: Protein Interaction Studies

In biochemistry, the reactive sulfonyl chloride group in 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride can be used to modify proteins or peptides . This modification can help in studying protein interactions and functions, which is vital in understanding biological processes and developing therapeutic agents.

properties

IUPAC Name

2-methyl-4,5-dinitropyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJANQMQZQHRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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